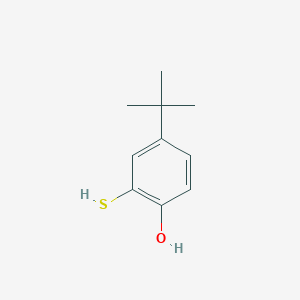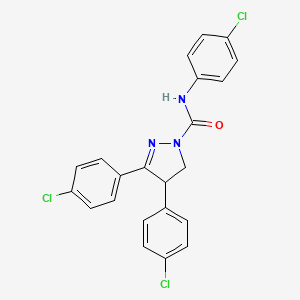![molecular formula C13H8F3NO2S B14599487 1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene CAS No. 61174-10-5](/img/structure/B14599487.png)
1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene typically involves the nitration of a suitable precursor compound. One common method is the nitration of 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-{[4-(trifluoromethyl)phenyl]sulfanyl}aniline, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to target molecules. The sulfanyl group can also contribute to the compound’s reactivity and interactions with other chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene
- 4-Nitro-3-(trifluoromethyl)phenol
- 1-Nitro-4-(trifluoromethyl)-2-({[4-(trifluoromethyl)phenyl]sulfanyl}methyl)benzene
Uniqueness
1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
61174-10-5 |
|---|---|
Formule moléculaire |
C13H8F3NO2S |
Poids moléculaire |
299.27 g/mol |
Nom IUPAC |
1-nitro-2-[4-(trifluoromethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)17(18)19/h1-8H |
Clé InChI |
XUNSVQVBCWCYMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


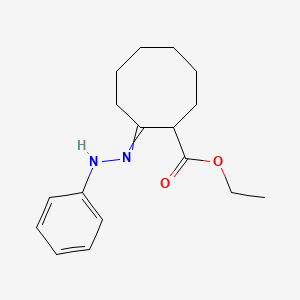

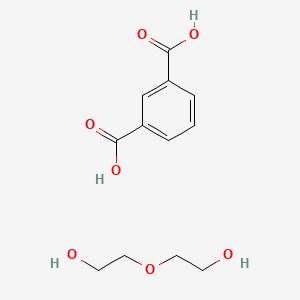


![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
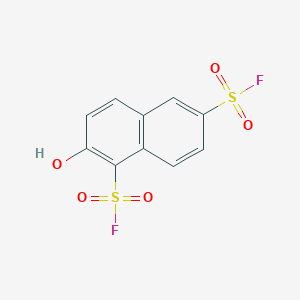
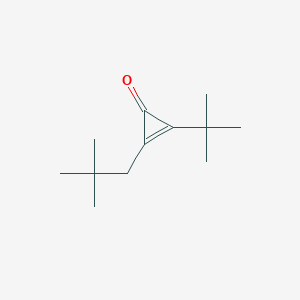
![1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole](/img/structure/B14599461.png)


